2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone
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Overview
Description
2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone is a synthetic organic compound characterized by its unique structure, which includes a diazepane ring substituted with a chloromethyl group and an o-tolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone typically involves the reaction of 4-(o-tolylmethyl)-1,4-diazepane with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and amines.
Scientific Research Applications
2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of diazepane derivatives on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
- 4-(Chloroacetyl)morpholine
- 2-Chloro-1,1,1-trimethoxyethane
Uniqueness
2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone is unique due to its diazepane ring structure, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different ring structures or substituents, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C15H21ClN2O |
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Molecular Weight |
280.79 g/mol |
IUPAC Name |
2-chloro-1-[4-[(2-methylphenyl)methyl]-1,4-diazepan-1-yl]ethanone |
InChI |
InChI=1S/C15H21ClN2O/c1-13-5-2-3-6-14(13)12-17-7-4-8-18(10-9-17)15(19)11-16/h2-3,5-6H,4,7-12H2,1H3 |
InChI Key |
ZYVSHUVXTPVGKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCN(CC2)C(=O)CCl |
Origin of Product |
United States |
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